molecular formula C9H12O2 B7767026 5-Norbornen-2-yl acetate CAS No. 5257-37-4

5-Norbornen-2-yl acetate

Cat. No.: B7767026
CAS No.: 5257-37-4
M. Wt: 152.19 g/mol
InChI Key: DRWRVXAXXGJZIO-UHFFFAOYSA-N
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Description

5-Norbornen-2-yl acetate: is an organic compound with the molecular formula C₉H₁₂O₂ . It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of an acetate group attached to the norbornene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Norbornen-2-yl acetate can be synthesized through the esterification of 5-norbornen-2-ol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Norbornen-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-norbornen-2-carboxylic acid or 5-norbornen-2-one.

    Reduction: Formation of 5-norbornen-2-ol.

    Substitution: Formation of various substituted norbornene derivatives.

Scientific Research Applications

Chemistry: 5-Norbornen-2-yl acetate is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. It is also a starting material for the synthesis of various functionalized norbornene derivatives.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules

Industry: The compound is used in the production of high-performance materials, including adhesives, coatings, and resins. Its unique chemical structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 5-norbornen-2-yl acetate involves its reactivity towards various chemical reagents. The acetate group can undergo hydrolysis to form 5-norbornen-2-ol, which can further participate in various chemical reactions. The norbornene ring can undergo ring-opening reactions, leading to the formation of polymers or other complex structures.

Comparison with Similar Compounds

  • 5-Norbornene-2-carboxylic acid
  • 5-Norbornene-2-methanol
  • 5-Vinyl-2-norbornene
  • 5-Ethylidene-2-norbornene

Comparison: 5-Norbornen-2-yl acetate is unique due to the presence of the acetate group, which imparts distinct reactivity compared to other norbornene derivatives. For example, 5-norbornene-2-carboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 5-vinyl-2-norbornene contains a vinyl group, which allows for different polymerization reactions.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWRVXAXXGJZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26936-09-4
Record name Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26936-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40967002
Record name Bicyclo[2.2.1]hept-5-en-2-yl acetate
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6143-29-9, 5257-37-4
Record name Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6143-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxy-5-norbornene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC128686
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Record name 6143-29-9
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Record name Bicyclo[2.2.1]hept-5-en-2-yl acetate
Source EPA DSSTox
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Record name Norborn-5-en-2-yl acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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